
tert-Butyl (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)carbamate: is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a dioxaborolane moiety. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)carbamate typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the formation of the boronic ester through the reaction of a suitable boronic acid or boronic ester precursor with the desired alkene or alkyne. This reaction is often catalyzed by transition metals such as palladium or nickel.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the boronic ester intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation reactions to form boronic acids or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction reactions can convert the boronic ester group to boranes or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles. This can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Boronic acids and other oxidized derivatives.
Reduction: Boranes and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry:
Cross-Coupling Reactions: The boronic ester group is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds and other complex molecules.
Catalysis: The compound can act as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Bioconjugation: The boronic ester group can be used in bioconjugation reactions to attach biomolecules to various surfaces or carriers.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Agriculture: The compound can be used in the development of agrochemicals, including herbicides and pesticides.
作用机制
The mechanism of action of tert-butyl (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)carbamate involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, including cross-coupling and bioconjugation. The boronic ester group can interact with various molecular targets, including enzymes and receptors, leading to the modulation of their activity.
相似化合物的比较
Phenylboronic Acid: Another boronic acid derivative commonly used in cross-coupling reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
Boronate Esters: A class of compounds similar to boronic esters, used in various organic transformations.
Uniqueness:
Structural Features: The presence of both the tert-butyl carbamate group and the dioxaborolane moiety makes tert-butyl (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)carbamate unique compared to other boronic esters.
Reactivity: The compound’s unique structure imparts specific reactivity patterns, making it suitable for specialized applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C16H30BNO4 |
|---|---|
分子量 |
311.2 g/mol |
IUPAC 名称 |
tert-butyl N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate |
InChI |
InChI=1S/C16H30BNO4/c1-11(17-21-15(7,8)16(9,10)22-17)14(5,6)18-12(19)20-13(2,3)4/h1H2,2-10H3,(H,18,19) |
InChI 键 |
ARCODLXSOFQBIA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)(C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)
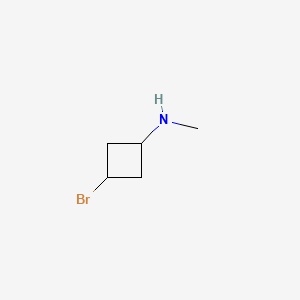

![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)

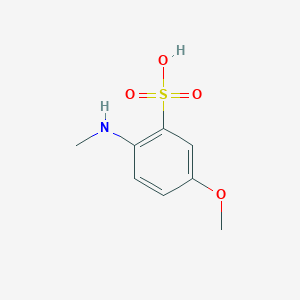
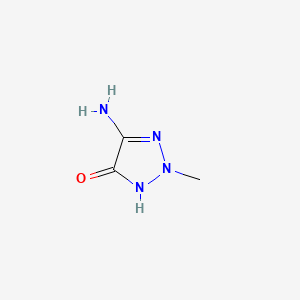
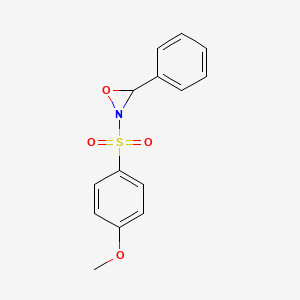
![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)
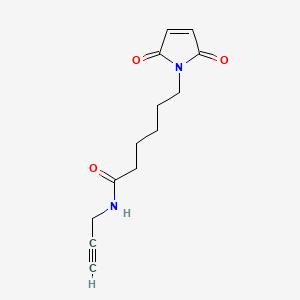
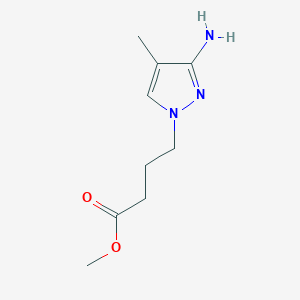
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)
